Coelenterazine 400a Coelenterazine 400a Coelenterazine 400a is a bisdeoxy derivative of coelenterazine that displays an emission maximum of 395 nm following conversion by Renilla luciferase (Rluc). It is used in bioluminescence resonance energy transfer 2 (BRET2) protocols, whereas coelenterazine h, which displays an emission maximum of 475 nm upon conversion by Rluc, is used in BRET1 protocols. Coelenterazine 400a is commonly paired with class 1 and 3 GFP acceptors, including GFP2 and GFP10.2,3 BRET2 assays are commonly used in evaluating protein-protein interactions, including those involved in G protein-coupled receptor signaling.
Coelenterazine is a luciferin, a light-emitting biomolecule that serves as a substrate for luciferases or as a constituent of photoproteins. The oxidation of coelenterazine to coelenteramide is accompanied by emission of blue light (emission maximum = 460-470 nm). Luciferase-mediated oxidation of coelenterazine or a derivative is used as an energy donor, typically to a form of green fluorescent protein (GFP), in bioluminescent resonance energy transfer (BRET) studies. Coelenterazine 400a is a bisdeoxy derivative of coelenterazine that produces an emission peak near 400 nm following conversion by Renilla luciferase (Rluc). It is used in BRET2 protocols, whereas coelenterazine h, which has a 475 nm Rluc emission peak, is used in BRET1 protocols. The emission peak of coelenterazine 400a is commonly paired with class 1 and 3 GFPs, including GFP2 and GFP10. BRET2 assays are commonly used in evaluating protein-protein interactions, including those involved in G protein-coupled receptor signaling.
Brand Name: Vulcanchem
CAS No.: 70217-82-2
VCID: VC21242385
InChI: InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2
SMILES: C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O
Molecular Formula: C26H21N3O
Molecular Weight: 391.5 g/mol

Coelenterazine 400a

CAS No.: 70217-82-2

Cat. No.: VC21242385

Molecular Formula: C26H21N3O

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

Coelenterazine 400a - 70217-82-2

Specification

Description Coelenterazine 400a is a bisdeoxy derivative of coelenterazine that displays an emission maximum of 395 nm following conversion by Renilla luciferase (Rluc). It is used in bioluminescence resonance energy transfer 2 (BRET2) protocols, whereas coelenterazine h, which displays an emission maximum of 475 nm upon conversion by Rluc, is used in BRET1 protocols. Coelenterazine 400a is commonly paired with class 1 and 3 GFP acceptors, including GFP2 and GFP10.2,3 BRET2 assays are commonly used in evaluating protein-protein interactions, including those involved in G protein-coupled receptor signaling.
Coelenterazine is a luciferin, a light-emitting biomolecule that serves as a substrate for luciferases or as a constituent of photoproteins. The oxidation of coelenterazine to coelenteramide is accompanied by emission of blue light (emission maximum = 460-470 nm). Luciferase-mediated oxidation of coelenterazine or a derivative is used as an energy donor, typically to a form of green fluorescent protein (GFP), in bioluminescent resonance energy transfer (BRET) studies. Coelenterazine 400a is a bisdeoxy derivative of coelenterazine that produces an emission peak near 400 nm following conversion by Renilla luciferase (Rluc). It is used in BRET2 protocols, whereas coelenterazine h, which has a 475 nm Rluc emission peak, is used in BRET1 protocols. The emission peak of coelenterazine 400a is commonly paired with class 1 and 3 GFPs, including GFP2 and GFP10. BRET2 assays are commonly used in evaluating protein-protein interactions, including those involved in G protein-coupled receptor signaling.
CAS No. 70217-82-2
Molecular Formula C26H21N3O
Molecular Weight 391.5 g/mol
IUPAC Name 2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol
Standard InChI InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2
Standard InChI Key XNNYOKUWNAAJQW-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)CC2=C3N=C(C(=O)N3C=C(N2)C4=CC=CC=C4)CC5=CC=CC=C5
SMILES C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O
Canonical SMILES C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O

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